molecular formula C16H18N4O2 B7631110 4-(1H-indol-4-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine

4-(1H-indol-4-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine

Cat. No. B7631110
M. Wt: 298.34 g/mol
InChI Key: NEDJJFPBXAXYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-(1H-indol-4-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine, also known as IM-54, is a synthetic compound that has attracted interest in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-(1H-indol-4-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine is not fully understood. However, studies have suggested that this compound interacts with various molecular targets such as DNA, RNA, and proteins. This compound has been found to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. This compound has also been found to modulate the activity of ion channels and receptors, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been found to reduce oxidative stress and inflammation, and improve neuronal survival and function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1H-indol-4-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine in lab experiments is its synthetic nature, which allows for easy modification of its chemical structure to improve its efficacy and specificity. Another advantage is its potential therapeutic applications in various fields. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

For research on 4-(1H-indol-4-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine include further elucidation of its mechanism of action, optimization of its chemical structure to improve its efficacy and specificity, and evaluation of its potential therapeutic applications in clinical trials. Additionally, research on the pharmacokinetics and toxicity of this compound is needed to assess its safety and efficacy in humans.
In conclusion, this compound is a synthetic compound that has potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but studies have suggested that it interacts with various molecular targets. This compound has been found to have various biochemical and physiological effects, and its synthetic nature allows for easy modification of its chemical structure. Further research is needed to optimize its therapeutic potential and assess its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-(1H-indol-4-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine involves the reaction of indole-4-carboxaldehyde with 3-methyl-5-aminomorpholine and 3-methyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-(1H-indol-4-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, this compound has been found to have anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. In neurological disorder research, this compound has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation.

properties

IUPAC Name

4-(1H-indol-4-ylmethyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11-18-16(22-19-11)15-10-21-8-7-20(15)9-12-3-2-4-14-13(12)5-6-17-14/h2-6,15,17H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDJJFPBXAXYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2COCCN2CC3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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